molecular formula C26H26N2O3 B2914302 3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol CAS No. 622794-79-0

3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol

Cat. No.: B2914302
CAS No.: 622794-79-0
M. Wt: 414.505
InChI Key: FZNQEUJMJZGYNA-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial properties . This particular compound has been studied for its potential therapeutic applications and its unique chemical structure, which includes a morpholine ring and a methoxyphenyl group, contributes to its biological activity.

Preparation Methods

The synthesis of 3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol involves several steps. One common method includes the following steps :

    Starting Materials: The synthesis begins with the preparation of 3-methyl-2,6-diphenylpiperidin-4-one.

    Reaction with Formaldehyde and Morpholine: The starting material is dissolved in a mixture of ethanol and dimethylformamide (DMF). Formaldehyde and morpholine are added to the solution, and the mixture is warmed on a water bath at 60°C with constant stirring.

    Isolation and Purification: The reaction mixture is poured into crushed ice, and the precipitate is filtered and dried. The crude product is then recrystallized from absolute ethanol to obtain the final compound.

Chemical Reactions Analysis

3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol has been explored for various scientific research applications :

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.

    Biology: It has been studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes.

    Medicine: Research has focused on its potential therapeutic applications, including its use as an antiviral and anticancer agent.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol involves its interaction with specific molecular targets and pathways . The compound is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain. Additionally, it may interact with enzymes and receptors involved in inflammatory and immune responses, contributing to its anti-inflammatory and therapeutic effects.

Comparison with Similar Compounds

3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol can be compared with other indole derivatives and morpholine-containing compounds :

    3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound has a similar morpholine ring but differs in its overall structure and biological activity.

    Indole Derivatives: Other indole derivatives, such as those with isoxazoline moieties, have been studied for their anti-inflammatory and enzyme-inhibiting properties.

    Morpholine Derivatives: Compounds containing the morpholine ring are known for their diverse pharmacological activities, including antiviral, anticancer, and antimicrobial effects.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[(1-hydroxy-2-phenylindol-3-yl)-(4-methoxyphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-30-21-13-11-20(12-14-21)25(27-15-17-31-18-16-27)24-22-9-5-6-10-23(22)28(29)26(24)19-7-3-2-4-8-19/h2-14,25,29H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNQEUJMJZGYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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